molecular formula C15H10ClNO2 B11848412 1-(4-Chlorobenzoyl)indolin-2-one

1-(4-Chlorobenzoyl)indolin-2-one

Cat. No.: B11848412
M. Wt: 271.70 g/mol
InChI Key: FVPCDYBZKKKHOS-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzoyl)indolin-2-one is a chemical compound that belongs to the class of indolin-2-one derivatives. It is characterized by the presence of a 4-chlorobenzoyl group attached to the nitrogen atom of the indolin-2-one core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Chlorobenzoyl)indolin-2-one can be synthesized through several synthetic routes. One common method involves the reaction of indolin-2-one with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzoyl)indolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indolin-2-one derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

1-(4-Chlorobenzoyl)indolin-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzoyl)indolin-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Chlorobenzoyl)indolin-2-one can be compared with other similar compounds, such as:

    Indolin-2-one: The parent compound without the 4-chlorobenzoyl group.

    4-Chlorobenzoyl derivatives: Compounds with the 4-chlorobenzoyl group attached to different core structures.

    Other indole derivatives: Compounds with similar indole cores but different substituents.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct biological activities and properties compared to other similar compounds .

Properties

Molecular Formula

C15H10ClNO2

Molecular Weight

271.70 g/mol

IUPAC Name

1-(4-chlorobenzoyl)-3H-indol-2-one

InChI

InChI=1S/C15H10ClNO2/c16-12-7-5-10(6-8-12)15(19)17-13-4-2-1-3-11(13)9-14(17)18/h1-8H,9H2

InChI Key

FVPCDYBZKKKHOS-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2N(C1=O)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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